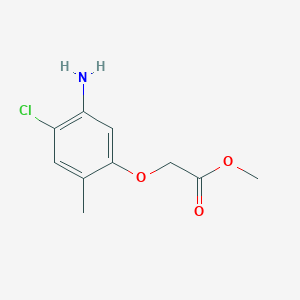
Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate
Overview
Description
Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a methyl group attached to a phenoxyacetate backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway . The specific target would depend on the biological context and the presence of suitable reactive groups.
Mode of Action
The mode of action of Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate is likely to involve nucleophilic substitution or oxidation reactions . In these reactions, the compound could interact with its targets, leading to changes in their structure or function. The exact mode of action would depend on the specific target and the biological context.
Biochemical Pathways
Given its potential for nucleophilic substitution or oxidation reactions , it could potentially affect a wide range of biochemical pathways.
Result of Action
A chloro-substituted analog of this compound exhibited pronounced antitumor activity , suggesting that this compound could potentially have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate typically involves the reaction of 2-methylphenoxyacetic acid with chlorinating agents such as thionyl chloride to introduce the chloro group. The resulting intermediate is then reacted with ammonia to introduce the amino group. The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form dechlorinated products.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Dechlorinated analogs.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of herbicidal ionic liquids and other agrochemical products.
Comparison with Similar Compounds
Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate can be compared with other similar compounds such as:
Methyl 2-(4-chloro-2-methylphenoxy)acetate: Lacks the amino group, resulting in different chemical reactivity and biological activity.
Methyl 2-(5-amino-2-methylphenoxy)acetate: Lacks the chloro group, leading to variations in its chemical and biological properties.
Methyl 2-(5-amino-4-chloro-2-ethylphenoxy)acetate: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Properties
IUPAC Name |
methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-6-3-7(11)8(12)4-9(6)15-5-10(13)14-2/h3-4H,5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVXYPRNCCAWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)OC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


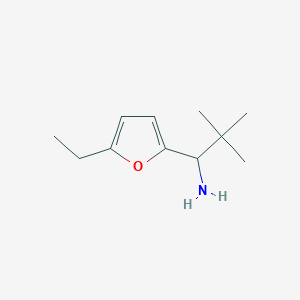
![3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid](/img/structure/B1422994.png)
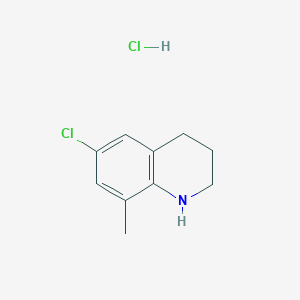
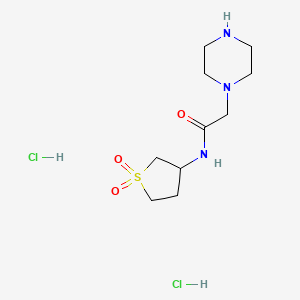
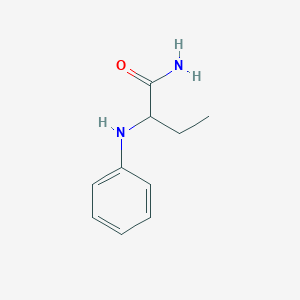
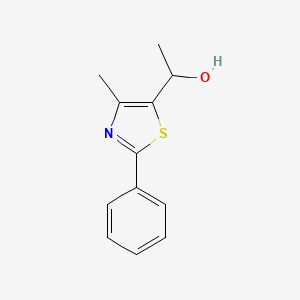
![Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride](/img/structure/B1423002.png)

![N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide](/img/structure/B1423004.png)
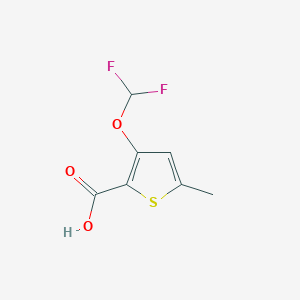
![3-[(3,5-Difluorophenyl)methyl]piperidine](/img/structure/B1423009.png)
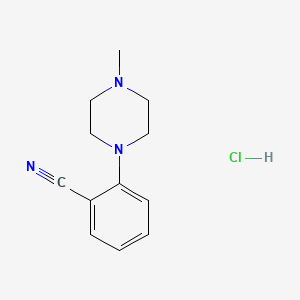
![Methyl 2-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B1423012.png)
![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride](/img/structure/B1423013.png)
